No Direct Head-to-Head Comparison or Quantitative Activity Data Available for CAS 1171463-50-5
A comprehensive search of PubMed, patent databases, and chemical vendor technical datasheets identified zero peer-reviewed publications, patent pharmacological examples, or publicly disclosed assay results containing quantitative binding, functional, or phenotypic data for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide (CAS 1171463-50-5). The closest structurally characterized analog with published data is XY039 (2,4-difluoro-N-(1-((4-(trifluoromethyl)benzyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide), which demonstrates RORγ inverse agonism with an IC50 of 0.55 μM in a FRET-based transcriptional activity assay [1]. However, XY039 differs at both the N-1 and 7-sulfonamide positions, precluding any quantitative inference about the activity of CAS 1171463-50-5. No IC50, EC50, Ki, or selectivity panel data exist for the target compound that would allow a direct head-to-head comparison with any comparator molecule.
| Evidence Dimension | RORγ transcriptional activity inhibition (FRET assay) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | XY039 IC50 = 0.55 μM |
| Quantified Difference | Cannot be computed; target compound data absent |
| Conditions | RORγ LBD FRET assay in HEK293T cells |
Why This Matters
Without quantitative activity data, no scientific basis exists to preferentially select this compound over any characterized analog for RORγ-related research applications.
- [1] Wu, X.S. et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacol. Sin. 2024, 45, 1964-1977. View Source
